molecular formula C14H16N2O2 B1147164 2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione CAS No. 153747-01-4

2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione

Cat. No.: B1147164
CAS No.: 153747-01-4
M. Wt: 244.29 g/mol
InChI Key: RWCMKJHKOKQKON-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione (2-AMPI) is a heterocyclic compound that is part of a family of compounds known as piperidines. Piperidines are cyclic organic compounds that are made up of six carbon atoms and four nitrogen atoms. 2-AMPI is a colorless, crystalline solid that is used in various scientific research applications. It is a versatile compound that can be used in different types of laboratory experiments and can be synthesized using various methods.

Scientific Research Applications

Pharmacological Applications and Efficacy

Lurasidone, a compound structurally related to the query chemical, demonstrates efficacy and safety in the treatment of psychotic and mood disorders. It shows distinctive pharmacodynamic profiles and is effective for short-term treatment of schizophrenia and acute bipolar depression. Lurasidone's regulatory approval spans undefined duration treatments in schizophrenia, with notable tolerability except for a risk of akathisia that may exceed that of other modern antipsychotics (Pompili et al., 2018).

Chemical Synthesis and Analytical Methods

In the domain of analytical chemistry, methods for determining linagliptin, a dipeptidylpeptidase-4 inhibitor used in diabetes treatment, involve high-performance thin-layer chromatography (HPTLC). This demonstrates the role of related compounds in developing sensitive and specific assays for drug quantification in pharmaceutical formulations (Rode & Tajne, 2021).

Drug Metabolism and Interaction

Research into cytochrome P450 isoforms in human liver microsomes underscores the significance of chemical inhibitors, including compounds similar to the query chemical, in understanding drug-drug interactions and metabolism. Such studies facilitate the prediction of interactions when multiple drugs are coadministered, enhancing drug safety and efficacy (Khojasteh et al., 2011).

Mechanism of Action

Future Directions

The compound is a basic building block for the development of a protein degrader library . It has a broad potential for use in chemical production and clinical medicine . The development of small-molecule inhibitors requires a different approach, and this compound could play a significant role in that .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione' involves a series of reactions starting with the condensation of phthalic anhydride with glycine to form isoindole-1,3-dione. This intermediate is then reacted with 4-(chloromethyl)piperidine to form the desired compound.", "Starting Materials": [ "Phthalic anhydride", "Glycine", "4-(Chloromethyl)piperidine" ], "Reaction": [ "Step 1: Condensation of phthalic anhydride with glycine in the presence of a catalyst to form isoindole-1,3-dione", "Step 2: Reaction of isoindole-1,3-dione with 4-(chloromethyl)piperidine in the presence of a base to form the desired compound", "Step 3: Purification of the desired compound through recrystallization or chromatography" ] }

153747-01-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C14H16N2O2/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10/h1-4,10,15H,5-9H2

InChI Key

RWCMKJHKOKQKON-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CNCCC1CN2C(=O)C3=CC=CC=C3C2=O

synonyms

(PHTHALIMIDO-4-AMINOMETHYL)PIPERIDINE

Origin of Product

United States

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